molecular formula C15H24N2O2 B15243856 (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate

(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate

Cat. No.: B15243856
M. Wt: 264.36 g/mol
InChI Key: PNIGNRWZWINHFQ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a tert-butyl carbamate protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-4-amino-1-phenylbutan-2-ol.

    Protection of Amine Group: The amine group is protected using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

    Oxidation and Reduction: The phenyl group can undergo oxidation to form corresponding phenolic derivatives, while the amine group can be reduced to form secondary amines.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: (S)-4-amino-1-phenylbutan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Phenolic derivatives.

    Reduction: Secondary amines.

Scientific Research Applications

(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s chiral nature allows for selective binding to target proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate
  • (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate hydrochloride
  • This compound acetate

Uniqueness

This compound is unique due to its chiral nature, which allows for enantioselective interactions with biological targets. This property makes it valuable in the development of chiral drugs and catalysts. Additionally, the tert-butyl carbamate protecting group provides stability during chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-amino-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)/t13-/m1/s1

InChI Key

PNIGNRWZWINHFQ-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN)CC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.